molecular formula C20H14BrN3O B3596716 2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE

2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE

Cat. No.: B3596716
M. Wt: 392.2 g/mol
InChI Key: GKPMYUZZHZMCKV-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a benzamide derivative featuring a bromine substituent at the 2-position of the benzoyl group and an imidazo[1,2-a]pyridine moiety attached to the phenyl ring at the 3-position. The imidazopyridine scaffold is known for its bioactivity in central nervous system disorders and anticancer therapies, while bromine substitution enhances electrophilicity and binding affinity to hydrophobic pockets in enzymes or receptors.

Properties

IUPAC Name

2-bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-17-9-2-1-8-16(17)20(25)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPMYUZZHZMCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves forming N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). This reaction is mild and metal-free . Another approach involves a one-pot tandem cyclization/bromination in ethyl acetate, where only TBHP is added, promoting the cyclization to form imidazopyridines followed by bromination .

Chemical Reactions Analysis

2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Positional Isomerism: 4-Bromo-N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Key Structural Differences :

  • Bromine Position : The target compound has a 2-bromo substituent on the benzamide, whereas the analog in features a 4-bromo substitution. This positional isomerism significantly impacts electronic distribution and steric interactions with target proteins .
  • Imidazopyridine Substituents : The analog in includes a 7-methyl and 2-phenyl group on the imidazopyridine ring, which are absent in the target compound. These groups increase molecular weight (406.283 g/mol vs. ~390 g/mol for the target) and lipophilicity (logP ~3.5 vs. ~3.0 for the target) .

Implications :

  • The 4-bromo isomer in may exhibit stronger π-π stacking interactions due to the para-substituted bromine, while the 2-bromo substituent in the target compound could favor hydrogen bonding with proximal residues.
  • The 7-methyl group in the analog enhances metabolic stability but may reduce solubility compared to the unsubstituted imidazopyridine in the target compound .

Comparison with Target Compound :

Feature Target Compound Patent Analogs ()
Halogen Type Bromine Chloro, Fluoro, Trifluoromethyl
Heterocyclic Core Imidazopyridine Pyrazole, Thiazole, Pyridine
Molecular Weight ~390 g/mol 450–600 g/mol
Key Functional Groups Benzamide, Bromine Sulfonamide, Cyano, Pentafluoroethyl

Implications :

  • The target compound’s single bromine substitution simplifies synthesis compared to multi-halogenated analogs but may reduce binding potency in certain targets.
  • Patent analogs with trifluoromethyl groups (e.g., in Isocycloseram) exhibit higher metabolic resistance but increased risk of toxicity due to bioaccumulation .

Heterocyclic Hybridization: Oxadiazole-Benzamide Derivatives

describes 3-{5-[(1R)-1-amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide, a compound with an oxadiazole ring and chiral centers.

Key Differences :

  • Heterocycle Type : The oxadiazole in introduces rigidity and hydrogen-bonding capacity, unlike the imidazopyridine in the target compound.
  • Chirality : ’s compound has 2 chiral centers , enabling stereospecific interactions, whereas the target compound lacks chiral atoms unless resolved .

Implications :

  • The oxadiazole ring enhances binding to ATP pockets in kinases, a property less pronounced in imidazopyridine-based compounds.
  • The methylsulfonyl group in improves solubility but may reduce membrane permeability compared to the target’s simpler benzamide structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE

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